Monogalactosyl diglyceride
Description
Significance of Monogalactosyl Diglyceride in Biological Systems
This compound (MGDG) is the most abundant lipid in the photosynthetic membranes of chloroplasts, known as thylakoids, in plants and cyanobacteria. nih.gov It constitutes approximately 50% of the total lipids in these membranes, highlighting its fundamental role in photosynthesis. pnas.orgfrontiersin.org MGDG is not only a primary structural component of thylakoid membranes but is also essential for the proper biogenesis of chloroplasts and, consequently, for the photoautotrophic growth of plants. pnas.org
The unique molecular shape of MGDG, characterized by a small galactose head group and polyunsaturated fatty acid tails, gives it a cone-like structure. pnas.org This shape is crucial for inducing curvature in membranes and for the formation of non-bilayer hexagonal phases, which are important for the organization of the highly stacked thylakoid membranes known as grana. pnas.orgnih.govmdpi.com Furthermore, MGDG is directly involved in the photosynthetic process; X-ray crystallography has revealed its presence tightly bound to photosystems I and II (PSI and PSII), where it is thought to be important for electron transfer. pnas.orgoup.com
Beyond its role in photosynthesis, MGDG is involved in various plant stress responses. For instance, its levels and the ratio of MGDG to digalactosyl diglyceride (DGDG) can change in response to conditions like phosphate (B84403) starvation, drought, and cold stress, suggesting its role in plant adaptation. oup.comnih.govnih.gov MGDG is also a precursor for the synthesis of DGDG and has been implicated as a major substrate for the biosynthesis of jasmonates, a class of plant hormones involved in defense and development. nih.govoup.com
Historical Context and Evolution of this compound Research
The study of MGDG is intrinsically linked to the investigation of chloroplast structure and function. Early research identified galactolipids as major components of chloroplast membranes. pnas.org The final step in MGDG biosynthesis, the transfer of a galactose moiety from UDP-galactose to a diacylglycerol (DAG) molecule, is catalyzed by the enzyme MGDG synthase. pnas.orgresearchgate.net
A significant breakthrough in MGDG research was the cloning of the gene for MGDG synthase. pnas.org This allowed for more detailed studies into the regulation of MGDG biosynthesis and its evolutionary origins. Homology searches revealed a surprising similarity between MGDG synthase and the MurG protein in bacteria, which is involved in peptidoglycan synthesis, supporting the endosymbiotic hypothesis of chloroplast origin. pnas.org
Further research in the model plant Arabidopsis thaliana led to the identification of a multigene family of MGDG synthases, categorized as type A and type B. nih.govnih.gov Type A MGDG synthase (MGD1) is located in the inner envelope of chloroplasts and is responsible for the bulk of MGDG synthesis for thylakoid biogenesis. nih.govnih.gov Type B MGDG synthases (MGD2 and MGD3) are found in the outer envelope and are primarily involved in responses to conditions like phosphate starvation. nih.govnih.gov The discovery of these distinct isoforms revealed a more complex regulation of MGDG synthesis than previously understood, with different enzymes playing specific roles in various tissues and under different environmental conditions. nih.govnih.gov
Interactive Data Table: Key Milestones in MGDG Research
| Year | Milestone | Significance |
| 1983 | Localization of MGDG synthase activity to the inner envelope membrane of spinach chloroplasts. nih.gov | Established the site of MGDG synthesis within the chloroplast. |
| 1995 | Cloning of the cDNA for MGDG synthase from cucumber. pnas.org | Enabled detailed molecular studies of the enzyme and its regulation. |
| 2001 | Identification of two types of MGDG synthase genes (Type A and Type B) in Arabidopsis. nih.gov | Revealed the complexity of MGDG biosynthesis regulation. |
| 2007 | Characterization of an Arabidopsis mutant with a complete defect in MGDG synthase 1. pnas.org | Demonstrated the essential role of MGDG in photosynthesis and embryogenesis. |
| 2009 | Discovery of the role of Type B MGDG synthases in phosphate starvation response. nih.gov | Uncovered the involvement of MGDG in plant adaptation to nutrient stress. |
Structure
2D Structure
Properties
IUPAC Name |
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLTVZLYPPIIID-XMGVTQGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961896 | |
| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41670-62-6 | |
| Record name | 1,2-Distearoylmonogalactosylglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Cellular and Organismal Distribution of Monogalactosyl Diglyceride
Abundance in Photosynthetic Organisms: Chloroplasts, Microalgae, and Cyanobacteria
Monogalactosyl diglyceride is arguably the most abundant polar lipid on Earth, primarily due to its high concentration in the thylakoid membranes of photosynthetic organisms. oup.comgerli.com These membranes, the site of photosynthesis, are unique in their reliance on galactolipids rather than phospholipids (B1166683), which are the primary constituents of most other biological membranes. nih.gov
In higher plants, MGDG constitutes over 50% of the total lipids in chloroplast membranes. nih.govsci-hub.se It is synthesized in the chloroplast envelope and is crucial for the proper functioning of the thylakoid. oup.comnih.gov The structure of MGDG, with its single galactose head group, is thought to be critical for maintaining the curved structures of the thylakoid grana, where the light-dependent reactions of photosynthesis occur.
Microalgae and cyanobacteria also feature MGDG as a major lipid component. sci-hub.seresearchgate.net In the unicellular green alga Chlamydomonas reinhardtii, MGDG is a significant portion of its total membrane lipids. nih.gov Similarly, various species of cyanobacteria ubiquitously contain MGDG in their photosynthetic membranes. researchgate.net The fatty acid composition of MGDG can vary among different photosynthetic organisms, often featuring polyunsaturated fatty acids. sci-hub.se For instance, in some dinoflagellates, the major forms of MGDG contain C18 fatty acids, while others have C20 fatty acids at the sn-1 position. researchgate.net
The table below summarizes the relative abundance of MGDG in various photosynthetic contexts.
| Organism/Structure | Relative Abundance of MGDG |
| Plant Chloroplasts | >50% of total membrane lipids nih.govsci-hub.se |
| Thylakoid Membranes | ~52% of chloroplast lipids sci-hub.se |
| Chlamydomonas reinhardtii | Enriched among total membrane lipids nih.gov |
| Cyanobacteria | Abundant in photosynthetic membranes researchgate.net |
Occurrence in Non-Photosynthetic Organisms and Tissues
While most renowned for its role in photosynthesis, MGDG and its derivatives have been detected in a variety of non-photosynthetic organisms and tissues, hinting at broader biological functions.
MGDG is not exclusive to photosynthetic bacteria. For instance, it has been identified in non-photosynthetic bacteria such as Mycoplasma laidlawii. asm.org The biosynthesis pathway in these bacteria can differ from that in photosynthetic organisms.
The presence of MGDG in mammals has gained increasing attention, although it is considered a minor lipid class in these organisms. researchgate.netnih.gov Lipidomic studies have detected MGDG in mouse brain and kidney. nih.gov Recent research has demonstrated that the enzyme UGT8, a ceramide galactosyltransferase, is responsible for MGDG synthesis in mammals. researchgate.netnih.gov
Of particular interest is the distribution of MGDG and its sulfated derivative, sulfogalactosyl diacylglycerol (SGDG), in the mammalian central nervous system (CNS). nih.gov Studies have detected SGDGs in the brain, spinal cord, and testis of mice. nih.govresearchgate.net The levels of SGDG are notably higher in the spinal cord compared to the brain and show an age-related decline specifically within the CNS. nih.govresearchgate.net Furthermore, MGDGs and SGDGs are significantly reduced in mice with myelin deficiencies, suggesting a strong association with myelination. nih.gov These lipids are highly enriched in the myelin sheath, the protective layer surrounding nerve fibers. researchgate.net The detection of these lipids in human and macaque brains points to their evolutionary conservation. nih.govresearchgate.net
The table below highlights the detection of MGDG and its derivatives in various mammalian tissues.
| Mammalian Tissue | Detected Compound(s) | Key Findings |
| Mouse Brain | MGDG, SGDG nih.govnih.govresearchgate.net | SGDGs are associated with myelination and show an age-related decline. nih.govresearchgate.net |
| Mouse Spinal Cord | SGDG nih.govresearchgate.net | Approximately 10-fold higher levels of SGDG compared to the brain. nih.govresearchgate.net |
| Mouse Kidney | MGDG nih.gov | Detected as a minor lipid component. nih.gov |
| Mouse Testis | SGDG nih.govresearchgate.net | Levels do not appear to change with age. nih.gov |
| Human and Macaque Brain | SGDG nih.govresearchgate.net | Demonstrates evolutionary conservation of this lipid class. nih.govresearchgate.net |
| HeLa Cells | MGDG, ether MGDG researchgate.netnih.gov | Endogenous production is dependent on the UGT8 enzyme. researchgate.netnih.gov |
Biosynthesis and Metabolic Pathways of Monogalactosyl Diglyceride
Enzymatic Galactosylation of Diacylglycerol
The primary route for the synthesis of monogalactosyl diglyceride involves the enzymatic transfer of a galactose moiety to a diacylglycerol (DAG) backbone. nih.govmdpi.com This process is a cornerstone of lipid metabolism in photosynthetic organisms and has also been observed in mammals. oup.comnih.gov
This compound Synthase (MGD) Isoforms and Activities
The key enzyme catalyzing the synthesis of MGDG is this compound synthase (MGD). nih.gov In plants like Arabidopsis thaliana, a multigenic family of MGD synthases exists, with different isoforms exhibiting distinct roles and localizations. nih.govnih.gov
Type A MGD (MGD1): This isoform is considered the primary enzyme for MGDG synthesis required for the biogenesis of chloroplasts and the massive expansion of thylakoid membranes under normal growth conditions. nih.govresearchgate.net It is located in the inner envelope of the chloroplast. plos.org
Type B MGD (MGD2 and MGD3): These isoforms are typically induced under specific stress conditions, such as phosphate (B84403) limitation. nih.govnih.gov They play a role in synthesizing MGDG that can be converted to digalactosyl diglyceride (DGDG), which then substitutes for phospholipids (B1166683) in extraplastidial membranes as a phosphate-saving strategy. nih.govuniprot.org MGD2 and MGD3 are essential for remodeling membrane lipids when roots are starved of phosphate. uniprot.org
In diatoms, which have complex plastids, a multigenic family of MGDs has also evolved independently. For instance, in Phaeodactylum tricornutum, different MGD isoforms (MGDα, MGDβ, and MGDγ) are localized to various membranes, including the thylakoids, periplastidial membrane, and the endoplasmic reticulum, suggesting diverse functions in both plastid and non-plastid membranes and in response to environmental stress. nih.gov
In mammals, the enzyme UGT8, initially known as ceramide galactosyltransferase (CGT), has been identified as an MGDG synthase. oup.com This enzyme is responsible for the synthesis of galactosylceramide, a major component of the myelin sheath, but it can also utilize diacylglycerol as a substrate to produce MGDG. oup.comnih.gov
Role of Uridine (B1682114) Diphosphate (B83284) Galactose as a Donor Substrate
The synthesis of MGDG by MGD synthases is dependent on the sugar donor, uridine diphosphate galactose (UDP-galactose). nih.govmdpi.com The enzyme catalyzes the transfer of the galactose residue from UDP-galactose to the sn-3 position of the diacylglycerol molecule, forming a β-glycosidic bond. nih.gov
The availability of UDP-galactose within the chloroplast is crucial for MGDG synthesis. While it was initially thought that UDP-galactose is imported from the cytosol, evidence suggests that it can also be synthesized within the chloroplasts themselves. plos.org An epimerase that converts UDP-glucose to UDP-galactose has been found in the chloroplast stroma, indicating an in-situ supply for MGDG synthesis. nih.govplos.org In mammals, the enzyme UGT8 also specifically utilizes UDP-galactose as the sugar donor to produce galactose-conjugated lipids like MGDG and galactosylceramide. oup.com
Regulation of this compound Biosynthesis
The biosynthesis of MGDG is tightly regulated to meet the cell's needs under varying developmental and environmental conditions. nih.gov
One of the most studied regulatory mechanisms is the response to phosphate availability. nih.gov Under phosphate-limiting conditions, plants increase the synthesis of MGDG and DGDG to replace phospholipids in various membranes, thereby conserving phosphate. nih.govgenome.jp This response involves the upregulation of Type B MGD synthases (MGD2 and MGD3). nih.gov In Arabidopsis, auxin has been shown to activate the expression of MGD3 during phosphate starvation, while cytokinin represses it. uniprot.org
In Schwann cells of the nervous system, the biosynthesis of MGDG appears to be regulated by axons. nih.gov The presence of axons specifies the synthesis of MGDG, and the absence of this interaction leads to a halt in its production. nih.gov
Degradation and Turnover Mechanisms of this compound
The breakdown and turnover of MGDG are essential for membrane remodeling during processes like senescence and in response to stress, as well as for providing fatty acids for other metabolic pathways. oup.commdpi.com This degradation is carried out by specific hydrolytic enzymes.
This compound Acyl Hydrolases
This compound acyl hydrolases, also known as galactolipases, are enzymes that catalyze the hydrolysis of the acyl ester bonds in MGDG, releasing free fatty acids and monogalactosyl monoglyceride. nih.govnih.gov These enzymes have been identified in various organisms, including plants and animals. nih.govacs.org For example, a saline extract from sheep pancreas has been shown to hydrolyze MGDG, with the initial hydrolysis occurring at the sn-1 position. nih.govnih.gov In the green alga Chlamydomonas reinhardtii, a MGDG-specific lipase (B570770) called PGD1 is involved in the recycling of fatty acids from MGDG for the synthesis of triacylglycerols (TAGs) under stress conditions. mdpi.com
Galactosidases in MGDG Metabolism
In addition to acyl hydrolases, galactosidases also play a role in MGDG metabolism. These enzymes cleave the glycosidic bond, releasing galactose. nih.govresearchgate.net
β-Galactosidases: These enzymes can hydrolyze MGDG to yield diacylglycerol and galactose. nih.govnih.gov This activity has been observed in preparations from sheep pancreas and is also implicated in MGDG hydrolysis in plants during processes like desiccation. nih.govwiley.com
α-Galactosidases: While primarily acting on digalactosyl diglyceride (DGDG), the action of α-galactosidase can lead to the formation of MGDG from DGDG. nih.govnih.gov
The concerted action of these hydrolases ensures the complete breakdown of MGDG into its constituent parts: fatty acids, glycerol (B35011), and galactose, which can then be reutilized by the cell. researchgate.net
Interplay with Other Lipid Metabolic Pathways
The metabolic pathways of this compound (MGDG) are not isolated; they intersect with other significant lipid metabolic routes. These connections are crucial for cellular function, particularly in response to changing environmental conditions and in maintaining lipid homeostasis. The following sections explore the interplay between MGDG metabolism and the pathways of galactosylceramide in mammals and triacylglycerol accumulation under stress.
Relationship with Galactosylceramide Metabolism in Mammals
While MGDG is a minor lipid component in mammalian tissues compared to plants, its metabolism is directly linked to that of galactosylceramide (GalCer), a major glycolipid in the myelin sheath of the nervous system. nih.govoup.comnih.gov The primary connection point is the enzyme UDP-galactose:ceramide galactosyltransferase (UGT8), also known as ceramide galactosyltransferase (CGT). oup.comresearchgate.net
Research has demonstrated that UGT8 is a bifunctional enzyme, capable of synthesizing both GalCer and MGDG. nih.govoup.com It catalyzes the transfer of galactose from UDP-galactose to two different acceptor molecules: ceramide to form GalCer, and diacylglycerol (DAG) to form MGDG. oup.comnih.gov This dual specificity places MGDG and GalCer synthesis in a potentially competitive relationship, dependent on the local availability of their respective lipid substrates within the cell. researchgate.net
The enzyme UGT8 is located in the endoplasmic reticulum. nih.govresearchgate.net Studies involving the manipulation of UGT8 have confirmed its role in MGDG biosynthesis. For instance, transient overexpression of UGT8 in HeLa cells or Chinese hamster ovary (CHO) cells leads to an increase in MGDG production. nih.govresearchgate.netresearchgate.net Conversely, CRISPR/Cas9-mediated knockout of the UGT8 gene in HeLa cells results in the complete depletion of cellular MGDG. nih.govnih.gov Furthermore, the application of a UGT8 inhibitor has been shown to significantly decrease MGDG content in mouse tissues. nih.gov
This shared enzymatic pathway suggests a coordinated regulation of these two galactolipids. The current understanding is that the metabolic pathways governing the synthesis and degradation of MGDG in mammals involve the same enzymes that act on the more abundant galactosylceramide. nih.gov This intricate relationship highlights a key aspect of mammalian glycolipid metabolism where a single enzyme governs the production of structurally distinct lipids involved in different cellular functions.
Table 1: Role of UGT8 in Mammalian Galactolipid Synthesis
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme | UDP-galactose:ceramide galactosyltransferase (UGT8 or CGT) | oup.comresearchgate.net |
| Cellular Location | Endoplasmic Reticulum | nih.govresearchgate.net |
| Substrates | 1. Ceramide2. Diacylglycerol (DAG) | oup.comresearchgate.net |
| Products | 1. Galactosylceramide (GalCer)2. This compound (MGDG) | oup.comresearchgate.net |
| Effect of Overexpression | Enhanced production of MGDG | nih.govresearchgate.net |
| Effect of Knockout/Inhibition | Depletion or significant reduction of MGDG | nih.govnih.gov |
Connection to Triacylglycerol Accumulation under Stress
In photosynthetic organisms like plants and microalgae, MGDG metabolism is dynamically linked to the accumulation of triacylglycerols (TAGs), which are neutral storage lipids. wiley.com This connection becomes particularly prominent under various abiotic stress conditions, such as nutrient deprivation, high light, freezing, heat, and drought. nih.govnih.govnih.govoup.com
Under such adverse conditions, a significant remodeling of cellular lipids occurs. Photosynthetic organisms often halt growth and shift their lipid metabolism from the synthesis of structural membrane lipids to the accumulation of energy-rich TAGs. wiley.com This process involves the degradation of chloroplast thylakoid membranes, which are rich in MGDG (accounting for about 50% of thylakoid lipids). nih.govnih.gov
The breakdown of MGDG provides precursor molecules for TAG synthesis. This can occur through two main routes:
Release of Diacylglycerol (DAG): MGDG can be converted to DAG, which is then exported from the chloroplast to the endoplasmic reticulum to serve as a direct backbone for TAG assembly. nih.govoup.com
Release of Free Fatty Acids (FFAs): Lipases can hydrolyze MGDG to release FFAs, which are then activated to acyl-CoAs and used for the de novo synthesis of TAGs. nih.govoup.com
This metabolic shift is a protective and survival mechanism. The accumulation of TAGs serves to sequester potentially toxic lipid intermediates like FFAs and DAG that are released during membrane degradation, thus preventing cellular damage. nih.govoup.com For example, during freezing stress, the enzyme SENSITIVE TO FREEZING2 (SFR2) converts MGDG to DAG and oligogalactolipids; the resulting excess DAG is then sequestered into TAG by diacylglycerol acyltransferase (DGAT) to mitigate membrane damage. nih.gov Similarly, under extended darkness or nitrogen starvation, acyl groups from MGDG are channeled into TAG synthesis. nih.govoup.com
Research findings quantify this dramatic shift. In the microalga Chlamydomonas reinhardtii, nitrogen deprivation led to a 63% decrease in MGDG content while TAG content increased by approximately 40 times over a two-day period. nih.gov In another study on Chlamydomonas, a mutant (pgd1) with a defect in a galactoglycerolipid lipase showed reduced TAG accumulation, directly implicating MGDG degradation in the TAG synthesis pathway. nih.gov This connection underscores a fundamental adaptive strategy in photosynthetic eukaryotes, where the breakdown of a primary membrane lipid fuels the synthesis of a key storage compound to endure and survive stressful environments.
Table 2: MGDG and TAG Interplay Under Abiotic Stress in Plants and Algae
| Stress Condition | Organism/System | Key Findings | Source(s) |
|---|---|---|---|
| Nitrogen Deprivation | Chlamydomonas reinhardtii | MGDG content declined by 63%, while TAG increased ~40-fold. MGDG serves as a precursor for TAG synthesis. | nih.govnih.gov |
| Freezing Stress | Arabidopsis | MGDG is converted to DAG by the SFR2 enzyme. DGAT1 sequesters excess DAG into TAG to reduce membrane damage. | nih.gov |
| Heat Stress | Arabidopsis | A heat-induced lipase (HIL1) releases free fatty acids from MGDG, which can be channeled for other uses, including potential TAG synthesis. | nih.gov |
| Water Stress (Drought) | Tobacco (Wild-Type) | MGDG content decreased significantly (by 70%), concurrent with an increase in leaf TAG content. | oup.com |
| Extended Darkness | Arabidopsis | Acyl groups derived from MGDG are used for the synthesis of TAG. | oup.com |
Structural and Functional Contributions of Monogalactosyl Diglyceride in Biological Membranes
Role in Thylakoid Membrane Biogenesis and Architecture
The formation of the intricate thylakoid membrane network is fundamentally dependent on MGDG. nih.gov The biogenesis of these membranes, a process essential for the photoautotrophic growth of plants, requires a massive synthesis of MGDG. pnas.org Studies on Arabidopsis mutants have demonstrated that a complete deficiency in the primary MGDG synthase enzyme (MGD1) results in a near-total absence of galactolipids, leading to disrupted photosynthetic membranes and a complete halt in thylakoid biogenesis. oup.commdpi.compnas.org Even a partial reduction in MGDG content leads to significant defects, including a less developed internal thylakoid network, abnormally shaped chloroplasts, and altered grana structure. oup.comoup.comnih.gov
The unique architecture of thylakoids, characterized by stacked grana and interconnecting stroma lamellae, is heavily influenced by the physical properties of MGDG. mdpi.com A key feature of this architecture is the highly curved membrane regions at the grana margins. MGDG, with its distinct conical molecular shape, is a primary factor in generating this curvature. mdpi.comoup.comnih.gov The ratio of the non-bilayer-forming MGDG to the bilayer-forming digalactosyl diglyceride (DGDG) is a critical determinant of thylakoid organization and stability. mdpi.comoup.com A decrease in the MGDG level impairs the formation of the typical helical structure of grana stacks. oup.com Thus, MGDG is not merely a passive structural component but an active participant in sculpting the complex three-dimensional architecture of the thylakoid membrane system. mdpi.comnih.gov
Integration within Photosynthetic Complexes (Photosystem I, Photosystem II, Cytochrome b6f Complex)
Beyond its role in forming the bulk lipid matrix, MGDG is an integral structural component of the major photosynthetic protein complexes, where it performs specific and essential functions. mdpi.comnih.gov
Photosystem I (PSI): X-ray crystallography has revealed specific binding sites for MGDG within the PSI complex. nih.govresearchgate.net The crystal structure of trimeric PSI from the cyanobacterium Synechocystis sp. PCC 6803 shows 16 bound MGDG molecules per trimer. nih.gov In the pea PSI-light-harvesting complex I (LHCI) supercomplex, MGDG molecules are found associated with the core complex and are also located at the interface between the core and the LHCI antenna. frontiersin.orgfrontiersin.org Research suggests that MGDG is crucial for establishing strong interactions between the PSI core and its associated LHCs, which is vital for efficient energy transfer. oup.com The conical shape of MGDG is thought to be particularly suited to the intricate surface topology of the large PSI trimer. nih.gov
Photosystem II (PSII): MGDG is a critical component for both the structure and function of PSII. researchgate.netnih.gov It has been shown to be directly involved in the dimerization of PSII core complexes. bohrium.com Functionally, the presence of MGDG enhances the photochemical activity of PSII. nih.gov It facilitates a more efficient transfer of excitation energy from the antenna complexes (LHCII) to the PSII reaction center, thereby increasing the effective antenna size of PSII. nih.gov Furthermore, MGDG plays a role in stabilizing the LHCII trimers themselves. mdpi.com
Cytochrome b6f Complex: The cytochrome b6f complex, which mediates electron transport between PSII and PSI, also contains MGDG as a key lipid component. researchgate.netbohrium.com Studies on the complex purified from spinach show that MGDG, along with other thylakoid lipids, contributes to the structural stability of the dimeric complex. bohrium.comnih.gov Interestingly, the association of MGDG with the cytochrome b6f complex appears to be dynamic. Evidence suggests that under certain conditions, such as a change in the redox state of the plastoquinone (B1678516) pool, MGDG molecules can displace bound phosphatidylglycerol molecules at specific sites, indicating a role in the regulation and conformational reorganization of the complex. mdpi.comresearchgate.net
| Photosynthetic Complex | Organism | Number of MGDG Molecules per Monomer (unless specified) | Reference |
|---|---|---|---|
| Photosystem I (PSI) Trimer | Synechocystis sp. PCC 6803 | 16 (per trimer) | nih.gov |
| Photosystem I (PSI) | Thermosynechococcus elongatus | 1 | researchgate.netfrontiersin.org |
| PSI-LHCI Supercomplex | Pea (Pisum sativum) | 3 | frontiersin.orgfrontiersin.org |
| Photosystem II (PSII) Dimer | Thermosynechococcus vulcanus | 6 | frontiersin.org |
| Cytochrome b6f Complex | Mastigocladus laminosus | <0.5 (in purified, delipidated complex) | pnas.org |
Influence on Membrane Curvature and Non-Bilayer Phase Behavior
One of the most defining characteristics of MGDG is its propensity to form non-bilayer lipid phases. oup.com This behavior stems directly from its molecular geometry: a small, single galactose polar head group attached to a diacylglycerol backbone that typically contains polyunsaturated fatty acids. pnas.orgwiley.com This structure results in a conical or wedge-like shape. mdpi.compnas.orgnih.gov
When dispersed in water, lipids with a cylindrical shape, like DGDG, readily form flat lamellar bilayers, the typical structure of most biological membranes. In contrast, the conical shape of MGDG means it does not pack efficiently into a flat bilayer. pnas.org Instead, it induces a negative curvature strain and has a strong tendency to form inverted non-lamellar structures, most notably the inverted hexagonal (HII) phase, which consists of hexagonally packed water channels surrounded by the lipid headgroups. oup.comnih.govcolorado.edubiomedgrid.com
This intrinsic property is not a liability but a crucial functional asset in the thylakoid membrane. oup.com The complex architecture of the thylakoid network, with its tightly stacked grana discs and highly curved grana end-membranes or margins, requires a lipid that can accommodate and promote high curvature. nih.gov MGDG is thought to be concentrated in the inner leaflet of these curved margin regions, where its conical shape helps to stabilize the sharp bend in the membrane, relieving the curvature stress that would otherwise make such structures energetically unfavorable. mdpi.comacs.orgnih.gov While proteins like CURT1 are also involved in inducing curvature, MGDG is considered a key lipid-based factor in shaping the thylakoid landscape. oup.comnih.gov The dynamic interplay between MGDG's tendency to form non-bilayer phases and the stabilizing influence of membrane proteins, which can force it into a lamellar arrangement, is central to the structural plasticity of the thylakoid membrane. mdpi.com
Modulation of Membrane Fluidity and Stability
MGDG plays a significant, albeit complex, role in determining the physical properties of the thylakoid membrane, particularly its fluidity and stability. The fluidity of a biological membrane is essential for the function of embedded proteins, allowing for their lateral diffusion and conformational changes. MGDG contributes significantly to the high fluidity of the thylakoid membrane due to the high degree of unsaturation in its fatty acid chains, with linolenic acid (18:3) being a common component. pnas.orgnih.gov This high unsaturation prevents tight packing of the lipid molecules, maintaining a fluid state. researchgate.netmdpi.com
The role of MGDG in membrane stability is multifaceted. While high concentrations of pure MGDG can destabilize a simple bilayer structure, within the complex environment of the thylakoid, it is crucial for the stability of protein complexes. mdpi.comrsc.org Single-molecule force spectroscopy has shown that MGDG substantially increases the mechanical stability of the major light-harvesting complex, LHCII, protecting it from unfolding. This stabilization is attributed to a "steric matching" between the conical shape of MGDG and the hourglass-like shape of the trimeric LHCII complex.
| Lipid | Approximate Composition (mol %) | Phase Behavior | Reference |
|---|---|---|---|
| Monogalactosyl diglyceride (MGDG) | ~50% | Non-bilayer (Hexagonal HII) | mdpi.comfrontiersin.orgmdpi.comresearchgate.net |
| Digalactosyl diglyceride (DGDG) | ~25-30% | Bilayer (Lamellar) | frontiersin.orgresearchgate.net |
| Sulfoquinovosyl diglyceride (SQDG) | ~5-15% | Bilayer (Lamellar) | frontiersin.orgmdpi.com |
| Phosphatidylglycerol (PG) | ~5-15% | Bilayer (Lamellar) | frontiersin.orgmdpi.com |
Molecular Interactions Involving Monogalactosyl Diglyceride
Lipid-Protein Interactions in Membrane Systems
The intricate relationship between lipids and proteins is crucial for the proper functioning of biological membranes. In the thylakoid membrane, MGDG is not merely a structural component but an active participant in modulating the function of membrane-embedded protein complexes.
MGDG is an integral structural component of the major photosynthetic complexes, including Photosystem I (PSI), Photosystem II (PSII), and the Cytochrome b6f complex. oup.comresearchgate.net Crystallographic studies have confirmed the presence of MGDG molecules within these protein supercomplexes, where they are thought to stabilize their structure and facilitate their function. oup.com
The interaction between MGDG and photosynthetic proteins is critical for efficient energy transfer. In reconstituted systems, increasing the proportion of MGDG in proteoliposomes containing PSII core complexes (PSIICC) and the major light-harvesting complex of PSII (LHCIIb) enhanced the photochemical activity of PSII. nih.gov This enhancement is attributed to a more efficient energy transfer from LHCIIb to PSIICC, effectively enlarging the antenna cross-section of PSII. nih.gov Furthermore, MGDG is involved in the dimerization of PSII and the oligomerization of LHCII, which are crucial for the proper assembly and function of the photosynthetic apparatus. researchgate.net Specifically, MGDG has been shown to induce the dimerization of isolated monomeric PSII core complexes. nih.gov
MGDG also plays a significant role in photoprotection through its involvement in the xanthophyll cycle. nih.gov This cycle, which dissipates excess light energy as heat, involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin. The activity of the enzyme violaxanthin de-epoxidase (VDE) is strongly dependent on the presence of MGDG in the thylakoid membrane. nih.govnih.gov It is suggested that violaxanthin de-epoxidation occurs within MGDG-rich domains of the membrane. nih.gov A deficiency in MGDG leads to an increased pH in the thylakoid lumen, which in turn impairs the pH-dependent activation of VDE, thus hindering the photoprotective mechanism. nih.govresearchgate.net
Table 1: Effect of MGDG on Photosystem II Photochemical Activity
| MGDG Content in Proteoliposomes | Relative PSII Oxygen Evolution Rate | Energy Transfer Efficiency (LHCIIb to PSIICC) |
| Without MGDG | Baseline | Lower |
| With MGDG | Increased | Higher |
This table illustrates the findings from reconstitution studies showing that the presence of MGDG enhances PSII activity by improving energy transfer efficiency. nih.gov
The import of nuclear-encoded proteins into chloroplasts is a vital process guided by N-terminal transit peptides. frontiersin.org Emerging evidence suggests that MGDG plays a role in the initial stages of this import process at the chloroplast envelope. Studies using model membrane systems have shown that the transit peptide of the precursor for the small subunit of RuBisCO (prSSU) interacts specifically with and disrupts lipid bilayers containing MGDG. nih.gov This interaction is mediated primarily by the transit peptide and is dependent on the concentration of MGDG in the membrane, with maximal disruption occurring at 20 mol % MGDG. nih.gov
Furthermore, the interaction between the chloroplast precursor protein of ferredoxin and model membranes composed of MGDG and phosphatidylcholine induced a transition from a bilayer to an isotropic lipid organization. nih.gov This lipid reorientation is a direct result of the interaction between the transit sequence and MGDG. nih.gov These findings suggest that MGDG may facilitate the insertion or translocation of precursor proteins across the chloroplast envelope by locally altering the membrane structure.
However, studies on an Arabidopsis thaliana mutant (mgd1-1) with a 40% reduction in MGDG content did not show any significant defects in the targeting of chloroplast proteins. researchgate.net This suggests that the remaining MGDG levels in the mutant are sufficient to maintain efficient protein import, or that other lipids may partially compensate for the reduced MGDG levels in this process.
Table 2: Interaction of Chloroplast Transit Peptides with MGDG-Containing Liposomes
| Transit Peptide | MGDG in Liposome | Observation |
| prSSU transit peptide | Present | Vesicle disruption (calcein release) |
| prSSU transit peptide | Absent | No disruption |
| Ferredoxin precursor | Present | Bilayer to isotropic phase transition |
This table summarizes experimental results demonstrating the specific interaction of chloroplast transit peptides with MGDG in model membranes. nih.govnih.gov
Monogalactosyl Diglyceride Interactions with Other Membrane Lipids
The thylakoid membrane is a complex mixture of lipids, with MGDG being the most abundant, followed by digalactosyl diglyceride (DGDG), sulfoquinovosyl diglyceride (SQDG), and phosphatidylglycerol (PG). researchgate.netfrontiersin.org The interactions between these lipids are crucial for maintaining the unique structure and function of the thylakoid membrane.
The presence of non-bilayer-forming MGDG within the lipid bilayer creates a state of "frustrated" curvature, which is thought to enhance the structural flexibility of the membrane and modulate the activity of embedded proteins. mdpi.com This dynamic environment is believed to be important for processes such as the insertion and folding of proteins and the regulation of enzyme activity.
Interactions between MGDG and the anionic lipids SQDG and PG also play a role in regulating certain enzymatic activities. For instance, the light-dependent protochlorophyllide (B1199321) oxidoreductase (POR), an enzyme involved in chlorophyll (B73375) biosynthesis, requires both MGDG and a negatively charged lipid (SQDG or PG) to form the active complex. portlandpress.com While MGDG alone can induce a partial conformational change in the enzyme, the presence of SQDG or PG is necessary for the allosteric regulation of nucleotide binding, which significantly increases the enzyme's affinity for its substrate. portlandpress.com
During certain environmental stresses, such as dehydration, the lipid composition of the chloroplast envelope can be remodeled, with MGDG being converted to DGDG. nih.gov This conversion from a non-bilayer- to a bilayer-promoting lipid helps to limit membrane fusion and distortion, thereby protecting the structural integrity of the chloroplast. nih.gov
Table 3: Properties and Interactions of Major Thylakoid Lipids
| Lipid | Molecular Shape | Preferred Phase | Role in Membrane Structure | Interaction with MGDG |
| MGDG | Conical | Inverted Hexagonal (HII) | Induces membrane curvature; facilitates protein insertion | Forms the primary lipid matrix |
| DGDG | Cylindrical | Lamellar (Bilayer) | Stabilizes bilayer structure; involved in grana stacking | Balances non-bilayer propensity of MGDG |
| SQDG | Cylindrical | Lamellar (Bilayer) | Contributes negative charge; protein interaction | Co-factor with MGDG for some enzyme activities |
| PG | Cylindrical | Lamellar (Bilayer) | Contributes negative charge; protein interaction | Co-factor with MGDG for some enzyme activities |
This table provides a comparative overview of the major lipids in the thylakoid membrane and their interactions with MGDG. frontiersin.orgnih.govportlandpress.com
Physiological Roles and Adaptive Responses of Monogalactosyl Diglyceride
Essentiality for Photosynthetic Efficiency and Light Reaction Facilitation
MGDG is a non-bilayer-forming lipid that constitutes the bulk of thylakoid membrane lipids, providing a matrix for the embedded photosynthetic complexes. researchgate.net Its presence is critical for the optimal functioning of photosystems, particularly Photosystem II (PSII). Deficiencies in MGDG can lead to an increased susceptibility of PSII to photodamage, thereby reducing photosynthetic efficiency. nih.gov The specific galactose sugar in MGDG is preferred for photosynthesis, as demonstrated by studies on transgenic plants where the accumulation of alternative glycolipids could not fully restore photosynthetic efficiency. researchgate.net MGDG also plays a significant role in the xanthophyll cycle activity, a process essential for photoprotection. researchgate.net
Participation in Etioplast Development and Functions
In the absence of light, angiosperms develop etioplasts, which contain a unique internal membrane structure called the prolamellar body (PLB). MGDG is a major lipid constituent of etioplast membranes. nih.govplantae.org Research has elucidated that MGDG is crucial for the synthesis of protochlorophyllide (B1199321) (Pchlide), a precursor to chlorophyll (B73375), and for the formation of the Pchlide-LPOR-NADPH complex within the etioplasts. plantae.orgnih.gov While both MGDG and another major galactolipid, digalactosyl diglyceride (DGDG), are required for membrane-associated reactions in etioplasts, MGDG is specifically important for the oligomerization of the photoactive complexes. nih.gov A significant reduction in MGDG levels has been shown to impair the formation of prothylakoids, the lamellar structures extending from the PLB. bohrium.com
Mediation of Plant Stress Responses
MGDG is not only essential for normal plant growth and development but also plays a critical role in how plants respond to various environmental challenges.
Plants have evolved intricate mechanisms to cope with abiotic stresses such as freezing, drought, and nutrient deprivation. MGDG is involved in these adaptive responses. For instance, the enzyme SENSITIVE TO FREEZING2 (SFR2) is crucial for protecting chloroplast membranes during freezing by remodeling membrane lipids, which involves the removal of the non-bilayer-forming MGDG. nih.gov This lipid remodeling helps to stabilize the chloroplast membranes against the cellular dehydration that accompanies freezing. nih.gov
Drought stress can also trigger responses involving MGDG. Mild drought conditions have been shown to reduce the uptake of inorganic phosphate (B84403), leading to a phosphate starvation response (PSR) in plants. nih.govresearchgate.netbiorxiv.orgbiorxiv.org This response involves changes in membrane lipid composition, and MGDG synthesis and transport are subject to the same regulatory mechanisms as other lipids involved in the PSR. nih.gov
MGDG plays a significant role in plant defense against herbivores and pathogens through its connection to the jasmonate signaling pathway. mdpi.comnih.govnih.gov Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived hormones that are central to plant defense responses. mdpi.comnih.gov The precursors for JA biosynthesis, linolenic acid (18:3) and hexadecatrienoic acid (16:3), are released from chloroplast lipids, with MGDG being a primary source. fao.org
Research on transgenic tobacco plants with reduced MGDG levels demonstrated lower production of JA in response to wounding. fao.org These plants also showed diminished expression of defense-related genes and increased susceptibility to insect larvae. fao.org This indicates that MGDG is a crucial source of fatty acids for JA biosynthesis and, consequently, for JA-mediated defense responses against herbivores. fao.org The jasmonate signaling pathway is involved in responses to a wide range of biotic stresses, including attacks from pathogens and insects. researchgate.net
Table 1: Role of Monogalactosyl Diglyceride in Plant Physiology and Stress Response
| Physiological Role/Stress Response | Specific Function of MGDG | Key Research Findings |
| Photosynthetic Efficiency | Forms the lipid matrix of thylakoid membranes; essential for Photosystem II function and photoprotection. researchgate.netresearchgate.net | Deficiency leads to increased photodamage of PSII. nih.gov |
| Chloroplast Morphogenesis | A primary structural component of thylakoid membranes. nih.gov | Accumulates in concert with chlorophyll during chloroplast development. nih.gov |
| Etioplast Development | Facilitates protochlorophyllide synthesis and the formation of the photoactive complex. plantae.orgnih.gov | Reduced levels impair prothylakoid formation. bohrium.com |
| Freezing Tolerance | Subject to enzymatic remodeling by SFR2 to stabilize chloroplast membranes during freezing-induced dehydration. nih.gov | SFR2-mediated removal of MGDG is a protective mechanism. nih.gov |
| Drought and Phosphate Starvation | Involved in the phosphate starvation response triggered by mild drought. nih.govresearchgate.netbiorxiv.orgbiorxiv.org | Synthesis and transport are regulated under phosphate limitation. nih.gov |
| Biotic Stress Defense | Serves as a major source of fatty acid precursors for jasmonic acid biosynthesis. fao.org | Reduced MGDG leads to lower JA levels and increased susceptibility to herbivores. fao.org |
Functional Implications in Mammalian Systems
While MGDG is predominantly found in plants and photosynthetic microorganisms, studies have explored its potential effects in mammalian systems. Research has shown that a specific form of MGDG containing two alpha-linolenic acids can act as a potent and selective inhibitor of mammalian DNA polymerase species. nih.gov This inhibitory action was observed against polymerases alpha, gamma, delta, and epsilon. nih.gov
Furthermore, this particular MGDG demonstrated the ability to suppress the growth of several human cancer cell lines, while not affecting normal human cell lines. nih.gov The degree of inhibition was found to be dependent on the fatty acid composition of the MGDG molecule. nih.gov Pancreatic enzymes in sheep have been shown to hydrolyze MGDG, indicating a pathway for its digestion in mammals. nih.gov The digestion of galactolipids, including MGDG, is considered a ubiquitous function in nature for the uptake of essential fatty acids like alpha-linolenic acid. rsc.org
Table 2: Investigated Effects of this compound in Mammalian Systems
| System/Process | Observed Effect of MGDG | Key Research Findings |
| DNA Replication | Selective inhibition of mammalian DNA polymerases (alpha, gamma, delta, epsilon). nih.gov | The inhibitory effect is dependent on the fatty acid composition of MGDG. nih.gov |
| Cancer Cell Growth | Suppression of the growth of human cancer cell lines. nih.gov | Normal human cell lines were not significantly affected. nih.gov |
| Digestion | Hydrolyzed by pancreatic enzymes. nih.gov | Facilitates the uptake of essential fatty acids. rsc.org |
Proposed Markers for Myelination in the Nervous System
This compound (MGDG) is a minor galactolipid found in the mammalian nervous system, specifically in oligodendrocytes and the myelin sheath they produce. nih.gov Its biosynthesis rate and concentration levels are highest during the peak of myelin production in postnatal development, which has led to the proposal of MGDG as a marker for myelin and the process of myelination. nih.gov The synthesis of MGDG is observed in both the white and gray matter of the brain. nih.gov
Research indicates that MGDG can modulate the activity of protein kinase C (PKC) in oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.gov Specifically, MGDG appears to primarily stimulate the PKC-alpha isoform, which is thought to be the major PKC isoform involved in the formation of oligodendrocyte processes. nih.gov When MGDG was added to oligodendrocyte cultures, it resulted in a higher density of regenerating fibers, a key aspect of myelin maintenance and repair. nih.gov This functional role in promoting oligodendrocyte process formation further supports its significance in the myelination process. nih.gov
Association with Neurodegenerative Processes (e.g., Alzheimer's Disease Progression)
Recent lipidomic studies have revealed a significant association between MGDG levels and the progression of Alzheimer's disease (AD). nih.govusmedicine.comnih.gov In postmortem brain tissue from individuals with AD, researchers have detected elevated levels of MGDG in both the cortical gray matter and the subcortical white matter. nih.govresearchgate.net This suggests that the observed metabolic changes are widespread and likely associated with myelin-producing oligodendrocytes. nih.govusmedicine.com
One comprehensive study identified 40 different molecular species of MGDGs in the human brain. nih.govnih.gov Of these, the levels of 29 species, as well as the total MGDG amount, were found to be positively correlated with key pathological and clinical markers of AD progression. nih.govusmedicine.com These markers include the Clinical Dementia Rating (CDR), Braak stage for neurofibrillary tangles, neuritic plaque scores, and levels of phosphorylated Tau (pTau) and amyloid-beta 40 (Aβ40). nih.govnih.gov The rise in MGDG levels may reflect a reactivation of the myelination program as a response to the neurodegenerative processes occurring in the disease. nih.gov These findings implicate a defect in MGDG metabolism as a central correlate of AD's clinical and pathological advancement. usmedicine.comnih.gov
Table 1: Correlation of this compound (MGDG) Levels with Alzheimer's Disease (AD) Traits
| AD-Related Trait | Association with MGDG Levels | Brain Region |
| Pathologically Confirmed AD Diagnosis | Positive | Gray and White Matter |
| Clinical Dementia Rating (CDR) | Positive | Gray and White Matter |
| Braak Stage | Positive | Gray and White Matter |
| Neuritic Plaque Score | Positive | Gray and White Matter |
| Phospho-Tau AT8 Immunostaining | Positive | Gray and White Matter |
| Phospho-Tau396 Levels | Positive | Gray and White Matter |
| Aβ40 Levels | Positive | Gray and White Matter |
This table summarizes findings that increased levels of MGDG species are positively associated with multiple clinical and neuropathological markers of Alzheimer's disease progression. nih.govusmedicine.com
Precursor to Sulfogalactosylglycerolipid (Seminolipid) in Male Germ Cells
In contrast to its relatively low levels in the brain, this compound is highly abundant in male germ cells. researchgate.net In this specific cellular environment, MGDG serves as a direct precursor for the synthesis of sulfogalactosylglycerolipid, a compound also known as seminolipid. researchgate.net Seminolipid is a major lipid component of sperm cells, constituting up to 10 mole% of the total lipids in the tissue. researchgate.net
The conversion of MGDG to seminolipid is a critical step for male reproductive function. researchgate.net Seminolipid is indispensable for spermatogenesis, the complex process of sperm cell development. researchgate.netnih.govnih.gov It also plays a vital role in the mechanisms of fertilization. researchgate.net The metabolic pathways for the synthesis and degradation of the galactose-sulfate head group of seminolipid utilize the same enzymes as those for sulfogalactosylceramide (sulfatide), a key lipid in brain myelin. nih.gov Disruptions in these enzymatic pathways can lead to both neurological disorders and impaired male fertility. nih.govnih.gov
Methodological Approaches in Monogalactosyl Diglyceride Research
Extraction and Purification Techniques for Monogalactosyl Diglyceride
The initial step in studying MGDG involves its extraction from biological sources, followed by purification to separate it from other lipids. Thin-layer chromatography (TLC) is a well-established method for the preparative isolation of MGDG. In this technique, a total lipid extract is applied to a stationary phase, such as Silica (B1680970) Gel G. A mobile phase, for instance, a mixture of acetone, acetic acid, and water, is then used to separate the different lipid classes based on their polarity. This process effectively removes phospholipids (B1166683), and with two-dimensional development, can also fractionate them. nih.govresearchgate.net
Another technique employed for the purification of glycerides is molecular distillation. This method is particularly useful for separating monoglycerides (B3428702) from a mixture containing di- and triglycerides. nih.gov The process is conducted under vacuum, which allows for distillation at lower temperatures, preserving the stability of the components. For instance, a mixture of acylglycerols can be distilled in a centrifugal molecular distiller to enrich the concentration of monoglycerides in the distillate. nih.gov While often applied to monoglycerides in general, the principles of this technique are relevant to the purification of MGDG from reaction mixtures or complex lipid extracts.
Table 1: Comparison of MGDG Purification Techniques
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation based on polarity using a stationary phase (e.g., Silica Gel G) and a mobile phase (e.g., acetone-acetic acid-water). nih.govresearchgate.net | Effective removal of phospholipids; can be used for preparative scale isolation. nih.gov | Isolation of MGDG from plant and algal lipid extracts. nih.gov |
| Molecular Distillation | Separation based on molecular weight under high vacuum and lower temperatures. nih.gov | Solvent-free process; preserves the stability of heat-sensitive compounds. nih.gov | Purification of monoglycerides from mixtures of acylglycerols. nih.gov |
Advanced Lipidomics for Molecular Species Identification and Quantification
Lipidomics, the large-scale study of lipids in biological systems, employs advanced analytical techniques to identify and quantify the vast array of lipid molecular species. Mass spectrometry-based approaches are central to lipidomics and have been instrumental in characterizing the MGDG lipidome.
UPLC-MS/MS is a powerful platform for the detailed analysis of MGDG. This technique combines the high-resolution separation capabilities of UPLC with the sensitive detection and structural elucidation power of tandem mass spectrometry. mdpi.com In a typical workflow, a total lipid extract is injected into the UPLC system, where different lipid classes and molecular species are separated based on their physicochemical properties, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. mdpi.com The separated lipids then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions to elucidate the lipid's structure, including its fatty acyl composition. mdpi.com For MGDG, this allows for the identification and quantification of numerous molecular species, which differ in the length and degree of unsaturation of their fatty acid chains. nih.gov
ESI-MS/MS is a soft ionization technique that is widely used in lipidomics for the analysis of complex lipids like MGDG. researchgate.netnih.gov This method can be used with or without prior chromatographic separation, in an approach known as "shotgun lipidomics". mdpi.com In ESI-MS/MS, the lipid extract is infused directly into the mass spectrometer, where the lipids are ionized, typically forming adducts with ammonium (B1175870) or alkali metals. mdpi.com Tandem mass spectrometry is then used to generate fragmentation patterns that are unique to each lipid species, allowing for the determination of the head group and fatty acyl composition. mdpi.comresearchgate.net Positive-ion ESI/MS/MS has been effectively used to study the MGDG composition in various organisms, such as dinoflagellates, and to investigate how environmental factors like temperature can modulate the fatty acid profiles of these lipids. researchgate.net
Table 2: Key Features of Mass Spectrometry Techniques for MGDG Analysis
| Technique | Ionization Method | Separation | Key Information Obtained |
|---|---|---|---|
| UPLC-MS/MS | Electrospray Ionization (ESI) | Ultraperformance Liquid Chromatography | Identification and quantification of individual MGDG molecular species; resolves isobaric species. mdpi.com |
| ESI-MS/MS | Electrospray Ionization (ESI) | Direct infusion (shotgun) or coupled with LC | Identification of MGDG molecular species based on fragmentation patterns; can determine fatty acid regiochemistry. mdpi.comresearchgate.net |
Spectroscopic and Diffraction Techniques for Structural Analysis
Beyond identification and quantification, understanding the three-dimensional structure of MGDG and its interactions with other molecules is crucial for elucidating its biological function. Spectroscopic and diffraction techniques provide this detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of glycosylglycerolipids, including MGDG. springernature.comnih.gov NMR can determine the nature of the carbohydrate head group and its anomeric configuration without the need for chemical derivatization. springernature.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information about the connectivity of atoms within the molecule, allowing for the complete assignment of the sugar moiety. pitt.edu For MGDG, NMR is essential for confirming the identity of the galactose head group and its linkage to the diacylglycerol backbone. springernature.comnih.gov
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. In the context of MGDG, this method is particularly valuable for understanding how this lipid interacts with membrane proteins. To study these interactions, the MGDG-protein complex must first be crystallized. nih.gov This can be a challenging process, as membrane proteins are notoriously difficult to crystallize. memtein.com Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the positions of the atoms in the crystal, revealing the three-dimensional structure of the protein and its bound MGDG molecules at high resolution. nih.govfrontiersin.org This has been successfully applied to large membrane protein complexes, such as photosystem I, where the crystal structure revealed the precise location and orientation of several MGDG molecules within the complex. researcher.life
Table 3: Structural Analysis Techniques for MGDG
| Technique | Principle | Type of Information | Sample State |
|---|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. core.ac.uk | Detailed structure of the galactose head group, including anomeric configuration and linkage to the glycerol (B35011) backbone. springernature.comnih.gov | Solution |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. memtein.com | High-resolution 3D structure of MGDG in complex with proteins, revealing specific molecular interactions. frontiersin.orgresearcher.life | Crystal |
Chromatographic Methods (e.g., Thin-Layer Chromatography, Gas-Liquid Chromatography)
Chromatographic techniques are fundamental to the isolation, purification, and analytical assessment of this compound (MGDG) from complex lipid mixtures derived from plant and algal sources. Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) are two of the most established and widely utilized methods in MGDG research, each serving distinct yet often complementary roles.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile and accessible method for the qualitative and preparative separation of MGDG from other lipids. nih.gov The separation is based on the differential partitioning of lipid components between a stationary phase, typically a silica gel plate, and a mobile phase, a solvent system that moves up the plate by capillary action. researchgate.net
Stationary and Mobile Phases: For the separation of polar glycerolipids like MGDG, silica gel G plates are a common choice for the stationary phase. nih.gov The selection of the mobile phase is critical for achieving effective separation from other glycolipids, phospholipids, and neutral lipids. Various solvent systems have been developed for this purpose. A widely used system for separating MGDG from digalactosyl diglyceride (DGDG) and phospholipids involves a mixture of acetone, acetic acid, and water. nih.gov Another effective mobile phase for separating different lipid classes, including MGDG, is a mixture of acetone, toluene, and water (e.g., in a 91:30:8 v/v/v ratio). nih.govresearchgate.net
To achieve a higher degree of separation, especially in complex lipid extracts, two-dimensional TLC is often employed. aocs.org This technique involves developing the plate in one direction with a specific solvent system, drying the plate, and then developing it in a second direction (at a 90-degree angle to the first) with a different solvent system. aocs.org For instance, a common two-dimensional system for plant lipids uses chloroform/methanol/water (65:25:4 by volume) for the first dimension and chloroform/acetone/methanol/acetic acid/water (10:4:2:2:1 by volume) for the second. gerli.com This approach provides enhanced resolution of various lipid classes. aocs.org
Visualization and Identification: Once the separation is complete, the lipid spots on the TLC plate, which are typically invisible to the naked eye, must be visualized. Several methods are available for this purpose, which can be categorized as non-destructive or destructive.
Non-destructive methods allow for the subsequent recovery of the separated MGDG for further analysis, such as fatty acid profiling by GLC. uib.no A common non-destructive technique is exposure to iodine vapor, which reversibly stains the lipid spots yellowish-brown. nih.gov Another method involves spraying the plate with a primulin solution and viewing it under ultraviolet (UV) light, which reveals the lipids as fluorescent spots. gerli.com
Destructive methods are used for permanent visualization and identification based on specific chemical reactions. Spraying with a sulfuric acid solution followed by heating will char the organic compounds, leaving behind brown-black spots. nih.gov For specific detection of glycolipids like MGDG, reagents that react with the galactose moiety are used. α-Naphthol spray, for example, imparts a pink-purple color to glycolipids, while other lipids appear yellow. nih.gov Orcinol-sulfuric acid and thymol-sulfuric acid reagents are also used to specifically detect sugar-containing lipids, producing distinct colored spots upon heating. gerli.com
The position of the MGDG spot is identified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic for a given compound under specific chromatographic conditions. It is noteworthy that MGDG itself can sometimes separate into multiple, closely resolved spots, which is attributed to variations in the fatty acid composition of the different molecular species. gerli.com
Quantitative Analysis: While TLC is often used qualitatively, it can also be adapted for quantitative analysis. After visualization, the intensity of the spots can be measured using a densitometer. icm.edu.plunizar.es By comparing the spot intensity of the sample to that of known standards run on the same plate, the amount of MGDG in the original sample can be estimated. researchgate.net
Table 1: Exemplary Thin-Layer Chromatography Systems for MGDG Separation
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method(s) | Application Notes |
| Silica Gel G | Acetone/Acetic Acid/Water | Iodine Vapor, Charring | Preparative isolation of MGDG from leaf and Chlorella vulgaris lipid extracts. nih.govresearchgate.net |
| Silica Gel | Acetone/Toluene/Water (91:30:8, v/v/v) | Iodine Vapor, α-Naphthol, Sulfuric Acid Charring | Separation of polar lipid classes in Arabidopsis thaliana. nih.govresearchgate.net |
| Silica Gel | 1D: Chloroform/Methanol/Water (65:25:4, v/v) 2D: Chloroform/Acetone/Methanol/Acetic Acid/Water (10:4:2:2:1, v/v) | Primulin Spray, Orcinol Reagent | Two-dimensional separation of acylated and non-acylated glycoglycerolipids. gerli.com |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography is the premier analytical technique for determining the fatty acid composition of MGDG. sfu.ca Since intact MGDG is not volatile enough for GLC analysis, the fatty acids must first be cleaved from the glycerol backbone and converted into their more volatile fatty acid methyl ester (FAME) derivatives. sfu.ca This is typically achieved by scraping the MGDG spot from a TLC plate and subjecting it to a transesterification reaction with methanolic HCl or BF3-methanol. nih.govsfu.ca
Principle and Instrumentation: The resulting FAME mixture is then injected into the gas chromatograph. In GLC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a long, thin capillary column. sfu.ca The separation of FAMEs is based on their partitioning between the gaseous mobile phase and the liquid stationary phase. Compounds that are more volatile and have weaker interactions with the stationary phase travel through the column faster and are detected earlier. sfu.ca
For FAME analysis, polar capillary columns, such as those coated with polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl polysiloxane phases, are highly effective. gerli.comnih.gov These polar stationary phases allow for the separation of FAMEs based on both their carbon chain length and their degree of unsaturation. Generally, for a given chain length, saturated FAMEs elute before unsaturated ones, and the retention time increases with the number of double bonds. The instrument is typically equipped with a flame ionization detector (FID), which is highly sensitive to organic compounds like FAMEs. nih.gov
Data Analysis and Research Findings: The output from a GLC analysis is a chromatogram, which shows a series of peaks, each corresponding to a different FAME. The area under each peak is proportional to the amount of that specific fatty acid in the mixture. unitedwebnetwork.com By comparing the retention times of the peaks in the sample to those of known FAME standards, the individual fatty acids can be identified. sfu.ca
GLC analysis has been instrumental in revealing the characteristic fatty acid profiles of MGDG from various sources. For example, MGDG from the leaves of "16:3 plants" like Arabidopsis thaliana is known to be rich in α-linolenic acid (18:3) and hexadecatrienoic acid (16:3). nih.gov In contrast, MGDG from "18:3 plants" like rose (Rosa sp.) is predominantly composed of C18 fatty acids, with α-linolenic acid (18:3) being particularly abundant, along with significant amounts of linoleic acid (18:2). researchgate.net
Table 2: Fatty Acid Composition of this compound (MGDG) from Arabidopsis thaliana (Wild Type) Determined by GLC
| Fatty Acid | Abbreviation | Mole Percent (%) |
| Palmitic acid | 16:0 | 2.5 |
| Hexadecenoic acid | 16:1 | 1.0 |
| Hexadecadienoic acid | 16:2 | 2.0 |
| Hexadecatrienoic acid | 16:3 | 40.0 |
| Stearic acid | 18:0 | 1.0 |
| Oleic acid | 18:1 | 1.5 |
| Linoleic acid | 18:2 | 4.0 |
| α-Linolenic acid | 18:3 | 48.0 |
| Data adapted from studies on Arabidopsis thaliana polar glycerolipid profiling. nih.govresearchgate.net |
Table 3: Fatty Acid Composition of MGDG from Pericarps of Rosa canina and Rosa rugosa Determined by GLC
| Fatty Acid | Abbreviation | Rosa canina (% of MGDG FA) | Rosa rugosa (% of MGDG FA) |
| Linoleic acid | 18:2 (n-6) | 17.330 | Not specified as a major component |
| α-Linolenic acid | 18:3 (n-3) | 74.486 | 86.057 |
| Other C18 unsaturated FAs | - | 2.07 | 6.738 |
| Saturated FAs (C10-C18) | - | 6.255 | 5.144 |
| Data reflects the major fatty acids identified in MGDG from the pericarps of two rose species. researchgate.net |
The combination of TLC for isolation and GLC for fatty acid analysis provides a powerful and comprehensive methodological approach for the detailed characterization of this compound in research. nih.gov
Evolutionary Biology of Monogalactosyl Diglyceride Synthases and Metabolism
Phylogenetic Diversification of MGDG Biosynthetic Pathways
The biosynthesis of MGDG, the most abundant lipid in thylakoid membranes, follows two distinct and phylogenetically unrelated pathways in cyanobacteria and photosynthetic eukaryotes (algae and plants). researchgate.netfrontiersin.org This dichotomy is a central theme in the evolution of photosynthetic membranes.
In most cyanobacteria, MGDG is synthesized through a two-step process. First, the enzyme monoglucosyl diacylglycerol synthase (MGlcD), which belongs to the glycosyltransferase 2 (GT2) family, transfers a glucose moiety from UDP-glucose to diacylglycerol (DAG), forming monoglucosyl diacylglycerol (MGlcDG). frontiersin.orgoup.com Subsequently, an epimerase converts the glucose headgroup of MGlcDG into galactose to produce MGDG. frontiersin.org
In contrast, photosynthetic eukaryotes, including green algae and land plants, utilize a single-step pathway. frontiersin.org An MGDG synthase (MGD) transfers a galactose unit directly from UDP-galactose to a DAG backbone. oup.com These eukaryotic MGD enzymes are members of the glycosyltransferase 28 (GT28) family and share no significant sequence similarity with the cyanobacterial MGlcD synthases. oup.com This profound difference is puzzling, given the widely accepted theory that chloroplasts evolved from an ancestral cyanobacterium through primary endosymbiosis. frontiersin.orgnih.gov One would expect the enzymatic pathway to be conserved.
Phylogenetic analyses have revealed that the eukaryotic MGDG synthase did not originate from the cyanobacterial endosymbiont. oup.comnih.gov Instead, comprehensive studies have shown that MGD genes in Viridiplantae (green algae and land plants) have a close evolutionary relationship with those found in anoxygenic phototrophic bacteria of the Chloroflexi phylum. researchgate.netnih.govsemanticscholar.org This indicates that the ancestral eukaryotic MGDG synthase was acquired from a bacterial source other than the cyanobacterial progenitor of the plastid.
Further diversification of MGDG synthases occurred within the plant lineage itself. In seed plants like Arabidopsis thaliana, the MGDG synthase gene family has expanded and diverged into two distinct types: Type A and Type B. nih.govnih.gov
Type A MGD (MGD1): This enzyme is primarily located in the inner envelope of chloroplasts and is responsible for the bulk synthesis of MGDG required for the biogenesis of thylakoid membranes in photosynthetic tissues, such as leaves. nih.govnih.gov It is essential for normal chloroplast development and photosynthesis. oup.com
Type B MGDs (MGD2, MGD3): These enzymes are found in the outer envelope of plastids and are typically expressed at higher levels in non-photosynthetic tissues like roots and flowers. oup.comnih.gov Their expression is significantly induced under specific conditions, most notably phosphate (B84403) deprivation. nih.govnih.gov In such stress conditions, MGDG synthesized by Type B enzymes contributes to the replacement of phospholipids (B1166683) with galactolipids in extra-plastidial membranes, demonstrating a key adaptive function. oup.com
The divergence of Type A and Type B MGDs is estimated to have occurred approximately 323 million years ago, a timeline that coincides with the emergence of Spermatophyta (seed plants). nih.gov This gene duplication and subsequent functional specialization represent a significant evolutionary adaptation, allowing for more complex regulation of lipid metabolism in response to both developmental cues and environmental stress. researchgate.netnih.gov
| Feature | Cyanobacteria (Typical Pathway) | Photosynthetic Eukaryotes (Plants/Algae) |
|---|---|---|
| Number of Steps | Two | One |
| Key Enzyme(s) | Monoglucosyl diacylglycerol synthase (MGlcD) and an epimerase | Monogalactosyl diacylglycerol synthase (MGD) |
| Intermediate Compound | Monoglucosyl diacylglycerol (MGlcDG) | None |
| Sugar Donor | UDP-glucose | UDP-galactose |
| Enzyme Family (GT) | GT2 Family | GT28 Family |
| Phylogenetic Origin | Endogenous to cyanobacteria | Traced to anoxygenic phototrophs (e.g., Chloroflexi) via HGT |
Horizontal Gene Transfer and Adaptive Evolution in Photosynthetic Organisms
The distinct MGDG synthesis pathway in eukaryotes is a classic example of the transformative role of horizontal gene transfer (HGT) in evolution. frontiersin.org HGT is the movement of genetic material between different species, a process now recognized as a major driver of innovation, particularly in microbes. mdpi.com The evolution of MGDG synthesis in photosynthetic eukaryotes appears to be a direct consequence of an ancient HGT event.
The leading hypothesis posits that after an ancestral eukaryotic cell engulfed a cyanobacterium, the host cell acquired an MGDG synthase gene from a different bacterium, likely an ancestor of modern Chloroflexi. researchgate.netfrontiersin.org Subsequently, the original cyanobacterial genes for the two-step MGlcDG-based pathway were lost. The newly acquired, single-step MGDG synthesis pathway was then targeted to the developing chloroplast and became the sole mechanism for producing this essential lipid. This HGT event was a pivotal adaptation, fundamentally shaping the biochemistry of the emerging chloroplast. webmate.me Interestingly, evidence of HGT for MGDG synthase is not limited to this ancient event. Some modern cyanobacteria, such as Gloeobacter violaceus, which belongs to an early-branching lineage, possess a eukaryotic-type MGDG synthase in addition to their native pathway, likely acquired through a more recent HGT. webmate.me
The adaptive evolution of MGDG metabolism is further highlighted by the functional divergence of MGDG synthase gene families in land plants. The evolution of Type A and Type B MGDs allowed for the separation of two critical functions:
Housekeeping Synthesis: The massive, constitutive production of MGDG for building the photosynthetic apparatus in green tissues, managed by Type A MGDs. nih.gov
Adaptive Synthesis: The inducible production of MGDG in response to environmental cues, particularly phosphate limitation, managed by Type B MGDs. oup.comnih.gov
This division of labor enabled plants to develop more sophisticated responses to their environment. During phosphate starvation, plants remodel their cellular membranes, replacing phospholipids with non-phosphorous galactolipids like MGDG and digalactosyl diacylglycerol (DGDG) to conserve scarce phosphate. The induction of Type B MGDs is central to this adaptive strategy. nih.gov This functional specialization, which arose following a gene duplication event, underscores how evolutionary processes refine metabolic pathways to enhance the fitness and resilience of organisms in diverse and challenging environments.
| Enzyme Type | Gene(s) | Primary Location | Primary Function | Expression Pattern |
|---|---|---|---|---|
| Type A | MGD1 | Chloroplast Inner Envelope | Bulk MGDG synthesis for thylakoid biogenesis | High in photosynthetic tissues (leaves) |
| Type B | MGD2 | Chloroplast Outer Envelope | Adaptive MGDG synthesis, especially during phosphate starvation | Higher in non-photosynthetic tissues (e.g., flowers) |
| MGD3 | Higher in non-photosynthetic tissues (e.g., roots) |
Emerging Research Directions and Biotechnological Potential
Monogalactosyl Diglyceride as a Biomimetic Detergent for Membrane Protein Studies
The study of integral membrane proteins is often challenging due to their hydrophobic nature, requiring detergents to extract them from their native lipid environment. However, conventional detergents can denature these proteins. MGDG is emerging as a valuable tool in this field due to its unique properties as a non-bilayer forming lipid. frontiersin.orgnih.gov
Unlike typical bilayer-forming lipids, MGDG has a cone-like shape which encourages the formation of inverted hexagonal phases in purified form. frontiersin.org This characteristic is crucial in the dynamic environment of thylakoid membranes. frontiersin.org Research has shown that MGDG plays a direct role in the stabilization and organization of photosynthetic protein complexes. For instance, in vitro studies have demonstrated that the major light-harvesting complex II (LHCII) of thylakoids, when associated with MGDG, forms large, ordered lamellar structures. pnas.org This indicates that the protein complexes can impose a bilayer structure on non-bilayer lipids, a critical interaction for membrane integrity. pnas.org
Furthermore, single-molecule force spectroscopy has revealed that MGDG substantially increases the mechanical stability of LHCII compared to other lipids. researchgate.net This stabilizing effect is attributed to the steric compatibility between the conical shape of MGDG and the hourglass shape of the trimeric LHCII. researchgate.net These findings underscore the potential of MGDG as a biomimetic detergent, capable of maintaining the native structure and stability of membrane proteins during their extraction and characterization, offering a gentler alternative to traditional detergents. researchgate.netmdpi.com
Targeted Genetic Manipulation for Functional Elucidation (e.g., Mutagenesis Studies)
To understand the precise biological roles of MGDG, researchers have turned to targeted genetic manipulation, particularly through mutagenesis of the genes encoding MGDG synthases. These enzymes are responsible for the final step in MGDG biosynthesis. nih.govnih.gov
In the model plant Arabidopsis thaliana, MGDG is synthesized by a family of MGDG synthases, with the type-A enzyme (MGD1) being responsible for the bulk of MGDG synthesis in chloroplasts. nih.govfrontiersin.org Knockout mutations in the MGD1 gene have been shown to be embryonic lethal, highlighting the essential role of MGDG in plant development. oup.com Less severe knockdown mutations result in pale seedlings with significant defects in chloroplast development and photosynthetic capability. oup.comnih.gov
More recently, the CRISPR/Cas9 gene-editing tool has been employed to create knock-out mutants of specific MGDG synthase genes in rice (Oryza sativa). Studies on osmgd2 mutants, a gene primarily expressed in the anther and endosperm, revealed significant impacts on plant agronomy and grain quality. The mutants exhibited:
Reduced MGDG (~11.6%) and digalactosyl diglyceride (DGDG) (~9.5%) content in leaves.
A decrease in chlorophyll (B73375) a content by approximately 23%, which in turn affected photosynthesis.
Poor agronomic performance, including reduced plant height and panicle length.
A 43.8% reduction in the number of filled grains per panicle.
Altered grain quality, with a notable decrease in linoleic acid content.
These mutagenesis studies are instrumental in dissecting the multifaceted functions of MGDG, demonstrating its critical involvement not only in photosynthesis and chloroplast structure but also in plant reproductive development and nutritional quality. capes.gov.br
Chemoenzymatic and In Vitro Synthetic Strategies for Structured Galactolipids
The growing interest in the biological activities of MGDG has spurred the development of novel synthetic strategies to produce structured galactolipids with defined fatty acid compositions. acs.org Chemoenzymatic and in vitro approaches offer a promising alternative to the laborious extraction from natural sources, allowing for the creation of MGDG analogs with potentially enhanced properties. acs.orgresearchgate.net
A prominent strategy involves the use of lipases as biocatalysts for the acidolysis or transesterification of MGDG. researchgate.netnih.gov In one such study, structured MGDGs enriched with pinolenic acid were successfully synthesized. The process involved the acidolysis of commercially available MGDGs with free fatty acids rich in pinolenic acid, using an immobilized Rhizomucor miehei lipase (B570770). Under optimized conditions, MGDGs containing 42.1 mol% pinolenic acid were obtained with a purity of 96.6%. researchgate.net
These chemoenzymatic methods provide a versatile platform for producing MGDGs with specific acyl chains, which is crucial as the biological activity of these lipids is often dependent on their fatty acid composition. acs.orgsbmu.ac.ir The ability to synthesize structured MGDGs opens up avenues for their application as functional food ingredients and in pharmaceuticals. researchgate.net
Investigation of Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antiviral)
This compound has been shown to possess a range of promising biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. acs.org
Anti-inflammatory Activity: MGDG has demonstrated significant anti-inflammatory effects in various models. In vitro studies using human articular chondrocytes have shown that MGDG can repress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) that are induced by inflammatory stimuli. This effect is mediated through the interference with the p38 and NF-κB signaling pathways.
| Model | Key Findings | Affected Pathways |
|---|---|---|
| Human Articular Chondrocytes | Repression of IL-1α induced IL-6 and IL-8 expression. | Inhibition of p38 and NF-κB pathways. |
| Mouse Ear Edema Model | Dose-dependent inhibition of croton-oil-induced edema. | Not specified. |
| Mouse Paw Edema Model | Dose-dependent inhibition of carrageenan-induced edema. | Not specified. |
Antimicrobial Activity: While research is still emerging, some studies have indicated the antimicrobial potential of galactolipids. The amphiphilic nature of MGDG allows it to interact with cell membranes, a property that is often linked to antimicrobial action. nih.gov The antimicrobial efficacy can be influenced by the fatty acid composition of the MGDG molecule. Further research is needed to fully elucidate the spectrum and mechanisms of MGDG's antimicrobial effects.
Antiviral Activity: MGDG has shown potent virucidal activity against a range of viruses, including both enveloped and non-enveloped viruses. frontiersin.org Research has demonstrated its efficacy against surrogates for human norovirus, such as murine norovirus (MNV) and feline calicivirus (FCV). In vitro, MGDG reduced the infectivity of these viruses in a dose- and time-dependent manner. Animal studies have further shown that oral administration of MGDG can suppress viral shedding and enhance the production of neutralizing antibodies.
| Virus | Concentration | Effect | Incubation Time |
|---|---|---|---|
| Murine Norovirus (MNV) | 100 µg/mL | Reduced infectivity to ~10% | 60 min |
| Feline Calicivirus (FCV) | 100 µg/mL | Reduced infectivity to ~10% | 60 min |
| SARS-CoV-2 | 100 or 1000 µg/ml | Reduced infectivity to <10% | 3 h |
MGDG isolated from the microalga Coccomyxa sp. KJ has also been reported to have virucidal effects against Herpes Simplex Virus type 2 and SARS-CoV-2. frontiersin.org These findings suggest that MGDG could be a promising candidate for the development of novel antiviral agents.
Q & A
Q. What are the optimal protocols for extracting MGDG from plant tissues, and how do methods like Bligh & Dyer compare to Folch in efficiency?
MGDG extraction requires solvent systems that preserve lipid integrity while minimizing degradation. The Bligh & Dyer method uses chloroform-methanol-water (1:2:0.8, v/v) for homogenization, followed by phase separation with additional chloroform and water. This method is rapid (~10 minutes) and effective for tissues with high water content . In contrast, the Folch method employs chloroform-methanol (2:1, v/v) and is better suited for lipid-rich tissues, requiring repeated washes to remove non-lipid contaminants . Efficiency comparisons show Bligh & Dyer yields higher recovery in hydrated samples, while Folch offers superior purity for downstream analyses like chromatography.
Q. How can researchers quantify MGDG concentrations in chloroplast membranes using chromatographic techniques?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with evaporative light-scattering detectors (ELSD) are standard. TLC separates lipids on silica gel plates using solvent systems like chloroform-methanol-acetic acid (65:25:10, v/v), with MGDG identified via co-migration with standards and iodine staining . For precise quantification, HPLC-ELSD is preferred, using C18 reverse-phase columns and isocratic elution with acetonitrile-isopropanol (70:30, v/v). Calibration curves with purified MGDG (e.g., from spinach chloroplasts) ensure accuracy, with detection limits ~0.1 µg .
Advanced Research Questions
Q. What experimental approaches are used to investigate the role of MGDG in chloroplast membrane dynamics during abiotic stress?
- Lipidomic profiling : Combine LC-MS with stable isotope labeling (e.g., ¹³C-acetate) to track MGDG synthesis rates under stress conditions like drought or high light .
- Membrane fluidity assays : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess how MGDG/linolenic acid ratios modulate thylakoid membrane rigidity .
- Genetic knockdown : Employ CRISPR-Cas9 to silence MGDG synthase genes (e.g., MGD1 in Arabidopsis) and monitor chloroplast ultrastructure via transmission electron microscopy (TEM) .
Q. How do researchers resolve contradictions in MGDG's role in autophagy-lipid droplet interactions?
Discrepancies arise from tissue-specific lipid metabolism. For example, in liver cells, MGDG may inhibit autophagy by stabilizing lipid droplets, while in plants, it promotes autophagy under nutrient stress. To address this:
- Use tissue-specific knockout models (e.g., hepatocyte vs. mesophyll cell lines).
- Apply pulse-chase assays with ³H-galactose to trace MGDG turnover rates in autophagosomes .
- Validate findings with lipidomics and confocal microscopy using GFP-LC3 markers .
Q. What genetic strategies identify key enzymes in MGDG biosynthesis, and how are knockout models validated?
- Forward genetics : Screen Arabidopsis T-DNA insertion libraries for mutants with altered galactolipid profiles, followed by whole-genome sequencing to pinpoint disrupted genes (e.g., MGD2/3) .
- Reverse genetics : Use RNAi or CRISPR to target putative MGDG synthase homologs in non-model organisms (e.g., red clover), with validation via:
- Enzyme activity assays (radiolabeled UDP-galactose incorporation into diglycerides) .
- Lipid profiling to confirm MGDG depletion and compensatory accumulation of digalactosyldiglyceride (DGDG) .
Q. Which in vitro assays assess MGDG's role as a substrate for lipolytic enzymes, and how are activity levels measured?
- pH-stat titration : Monitor fatty acid release from MGDG hydrolysis by pancreatic lipase in a pH-controlled system. Activity is quantified as µmol fatty acid/min/mg enzyme .
- Radiolabeled substrates : Use ¹⁴C-MGDG to track hydrolysis products (e.g., galactose and diglycerides) via TLC and scintillation counting .
- Inhibitor studies : Test specificity using inhibitors like tetrahydrolipstatin (THL) to distinguish MGDG-specific lipases from broad-spectrum enzymes .
Q. How do lipid array studies elucidate MGDG's interactions in autoimmune responses, and what controls are essential?
Lipid arrays immobilize MGDG alongside other lipids (e.g., sulfatide, cardiolipin) on nitrocellulose membranes. Incubate with patient-derived antibodies (e.g., multiple sclerosis CSF) and detect binding via fluorescence-labeled secondary antibodies. Key controls:
- Negative controls : Methanol spots to exclude nonspecific binding .
- Competition assays : Pre-incubate antibodies with soluble MGDG to confirm binding specificity .
- Quantitative analysis : Normalize signal intensity to reference lipids (e.g., phosphatidylcholine) using imaging software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
